3-Iodo-4-(trifluoromethyl)pyridine

Descripción general

Descripción

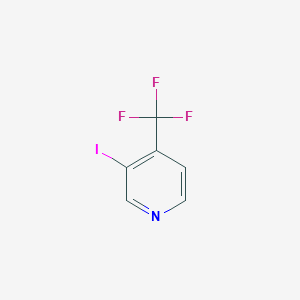

3-Iodo-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of an iodine atom at the third position and a trifluoromethyl group at the fourth position on the pyridine ring. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique chemical properties and reactivity.

Mecanismo De Acción

Target of Action

3-Iodo-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agrochemical industry and various targets in the pharmaceutical and veterinary industries .

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in changes that lead to the protection of crops from pests in the agrochemical industry and various effects in the pharmaceutical and veterinary industries .

Biochemical Pathways

It is known that the compound plays a role in the protection of crops from pests . In the pharmaceutical industry, one of the compounds containing the TFMP moiety, Alpelisib, is a phosphatidylinositol-3-kinase (PI3K) inhibitor, which is involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Pharmacokinetics

The compound’s unique physicochemical properties, including the presence of the fluorine atom and the pyridine moiety, may influence its bioavailability .

Result of Action

The result of the action of this compound varies depending on its application. In the agrochemical industry, TFMP derivatives protect crops from pests . In the pharmaceutical and veterinary industries, TFMP derivatives have been granted market approval for five pharmaceutical and two veterinary products .

Análisis Bioquímico

Biochemical Properties

It is known that trifluoromethylpyridines, a group of compounds to which 3-Iodo-4-(trifluoromethyl)pyridine belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the trifluoromethylpyridine derivative and the biomolecule .

Cellular Effects

It is known that trifluoromethylpyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that trifluoromethylpyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that trifluoromethylpyridines can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that trifluoromethylpyridines can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that trifluoromethylpyridines can interact with various enzymes or cofactors .

Transport and Distribution

It is known that trifluoromethylpyridines can interact with various transporters or binding proteins .

Subcellular Localization

It is known that trifluoromethylpyridines can be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethyl)pyridine typically involves the halogenation of 4-(trifluoromethyl)pyridine. One common method is the iodination of 4-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-Iodo-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the iodine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases (e.g., K2CO3) in solvents like toluene or ethanol under reflux conditions.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl or alkyl-aryl pyridines.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Deiodinated pyridines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Drug Development

3-Iodo-4-(trifluoromethyl)pyridine derivatives have been synthesized and evaluated for their potential as therapeutic agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds suitable candidates for drug development. For instance, derivatives of pyridine are often explored for their activity against various diseases, including cancer and neurological disorders .

1.2. Radiopharmaceuticals

A notable application of this compound is in the development of radiolabeled compounds for Positron Emission Tomography (PET) imaging. The incorporation of the trifluoromethyl group facilitates the synthesis of radiotracers that can be used to visualize biological processes in vivo. For example, studies have shown that trifluoromethylated derivatives can be effectively used to label pyridines for PET imaging of demyelinating diseases . The ability to trace these compounds in biological systems opens avenues for diagnosing conditions such as multiple sclerosis.

Agrochemicals

2.1. Pesticide Development

The synthesis of trifluoromethylpyridines, including this compound, has been explored for their potential use as agrochemicals. These compounds exhibit herbicidal and fungicidal properties, making them valuable in agricultural applications. Their effectiveness against various pests has led to research focused on optimizing their chemical structures to enhance efficacy while minimizing environmental impact .

Chemical Synthesis

3.1. Synthetic Intermediates

this compound serves as a versatile building block in organic synthesis. Its halogenated structure allows for nucleophilic substitution reactions, enabling the formation of a variety of functionalized derivatives that can be used in further chemical transformations . This versatility is critical in the synthesis of complex organic molecules.

Case Studies

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)pyridine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

3-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and selectivity in chemical reactions.

3-Chloro-4-(trifluoromethyl)pyridine: Contains a chlorine atom, which is less reactive than iodine in nucleophilic substitution reactions.

Uniqueness

3-Iodo-4-(trifluoromethyl)pyridine is unique due to the presence of both the highly electronegative trifluoromethyl group and the reactive iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and increased lipophilicity, making it a valuable compound in various research and industrial applications

Actividad Biológica

3-Iodo-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H3F3IN

- Molecular Weight : 285.99 g/mol

- IUPAC Name : this compound

This compound contains a pyridine ring substituted with an iodine atom and a trifluoromethyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that similar compounds showed effective inhibition against several bacterial strains, including E. coli and Staphylococcus aureus . The minimal inhibitory concentration (MIC) values for these compounds were reported to be as low as 55 µg/mL against E. coli, suggesting potential utility in treating infections caused by resistant strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 55 |

| Similar Pyridine Derivative | Staphylococcus aureus | 75 |

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound has been evaluated for anti-inflammatory properties. Similar pyridine derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . For instance, compounds with structural similarities to this compound showed up to 85% inhibition of TNF-α at concentrations around 10 µM.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | TNF-α | 10 |

| Similar Pyridine Derivative | IL-6 | 10 |

Anticancer Activity

The potential anticancer effects of this compound have also been investigated. A study on related compounds indicated their ability to inhibit cell proliferation in various cancer cell lines, particularly those overexpressing tropomyosin receptor kinases (TRKs), which are implicated in several cancers . The IC50 values for these compounds ranged from nanomolar to low micromolar concentrations, suggesting a promising therapeutic window.

Case Study: TRK Inhibition

One derivative exhibited an IC50 value of 56 nM against TRKA, demonstrating potent activity against cancer cell lines expressing this receptor . This finding underscores the potential of pyridine derivatives in targeted cancer therapies.

Propiedades

IUPAC Name |

3-iodo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAVQUCOXXXHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634094 | |

| Record name | 3-Iodo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625115-02-8 | |

| Record name | 3-Iodo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.